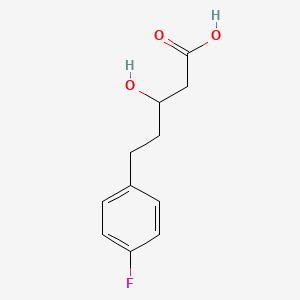

3-Hydroxy-5-(4-fluorophenyl)valeric acid

Description

3-Hydroxy-5-(4-fluorophenyl)valeric acid is a substituted valeric acid derivative featuring a hydroxyl group at the third carbon and a para-fluorophenyl group at the fifth carbon of the valeric acid backbone. This compound is primarily studied as a monomer in the biosynthesis of aromatic polyhydroxyalkanoates (PHAs), a class of biodegradable polymers produced by bacteria such as Pseudomonas putida and Pseudomonas oleovorans .

Properties

Molecular Formula |

C11H13FO3 |

|---|---|

Molecular Weight |

212.22 g/mol |

IUPAC Name |

5-(4-fluorophenyl)-3-hydroxypentanoic acid |

InChI |

InChI=1S/C11H13FO3/c12-9-4-1-8(2-5-9)3-6-10(13)7-11(14)15/h1-2,4-5,10,13H,3,6-7H2,(H,14,15) |

InChI Key |

HUDWQQRNJNBZRR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1CCC(CC(=O)O)O)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Substituent Effects on Polymer Incorporation and Properties

The incorporation of aromatic substituents into PHAs is influenced by steric and electronic factors. Below is a comparative analysis of key analogs:

Key Observations :

Catalytic Efficiency in Enzymatic Reactions

In studies of acyl acid amido synthetase GH3.15 from Arabidopsis thaliana, substituent chain length and electronic effects significantly influence catalytic activity:

- 5-(4-Fluorophenyl)valeric acid demonstrated superior catalytic efficiency compared to shorter-chain analogs like 4-phenylbutyric acid, attributed to optimal spatial alignment with the enzyme’s active site .

- 5-Phenylvaleric acid showed moderate activity, while 4-phenoxybutyric acid exhibited reduced efficiency due to steric hindrance .

Biofuel and Bioplastic Production

- Valeric acid esters are promising biofuels due to compatibility with existing engines and reduced emissions . The fluorinated derivative’s stability could improve fuel shelf life.

- PHAs derived from fluorinated monomers are explored for high-performance bioplastics, leveraging fluorine’s resistance to degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.